molecular formula C9H16O4 B8650984 ethyl 2-((5-oxopentyl)oxy)acetate CAS No. 106555-78-6

ethyl 2-((5-oxopentyl)oxy)acetate

Cat. No. B8650984
M. Wt: 188.22 g/mol
InChI Key: YNJMSZLXVZTNQY-UHFFFAOYSA-N
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Patent
US05077309

Procedure details

To a solution of dimethylsulphoxide (18.6 ml, 263 mmol) in 75 ml of CH2Cl2 at -60° C. under nitrogen, is added dropwise a solution of trifluoroacetic anhydride (27.8 ml, 197 mmol) in 75 ml of CH2Cl2, over about 15 minutes. The reaction mixture is stirred for a further 15 minutes at -60° C. and the hydroxy/ester (1) (25 g, 132 mmol) in 150 ml CH2Cl2 is then added at such a rate as to keep the reaction temperature below -60° C. (over about 30 minutes). After a further 15 minutes at this temperature, triethylamine (55 ml, 395 mmol) is added slowly over about 15 minutes, the reaction mixture is allowed to warm to ambient temperature (about 1.5 hours) and is then quenched with water. The product is isolated by extraction with dichloromethane and purified by chromatography on Florisil to provide the title compound as an oil (20.7 g, 84%), νmax (film) 1750, 1725, 1195, 1130 cm-1.
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
CS(C)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27].C(N(CC)CC)C>C(Cl)Cl>[CH:19]([CH2:20][CH2:21][CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])=[O:18]

Inputs

Step One
Name
Quantity
18.6 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
27.8 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
OCCCCCOCC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 15 minutes at -60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below -60° C. (over about 30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature (about 1.5 hours)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
is then quenched with water
CUSTOM
Type
CUSTOM
Details
The product is isolated by extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by chromatography on Florisil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)CCCCOCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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